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molecular formula C16H16O2 B339307 2-(3,5-Dimethylphenoxy)-1-phenylethanone

2-(3,5-Dimethylphenoxy)-1-phenylethanone

Cat. No. B339307
M. Wt: 240.3 g/mol
InChI Key: MSBCSXRSXPNVOP-UHFFFAOYSA-N
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Patent
US07507841B2

Procedure details

Using 3,5-dimethylphenol and phenacyl bromide, the title compound was synthesized in the same manner as in Reference Example 177. Yield 86%. Melting point: 104-105° C. (methanol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[CH2:10](Br)[C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:12]>CO>[CH3:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([CH3:8])[CH:7]=1)[O:9][CH2:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(OCC(=O)C2=CC=CC=C2)C=C(C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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